molecular formula C12H19N2O3P B5572700 (4-morpholinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid

(4-morpholinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid

Cat. No. B5572700
M. Wt: 270.26 g/mol
InChI Key: OZWVVTCJUTWCLN-UHFFFAOYSA-N
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Description

This chemical compound falls within a class of pyridine aminophosphinic acids, notable for their synthesis through reactions involving pyridylmethylimines and ethyl phenylphosphinate, among other methods. These compounds, including the 2-pyridyl and 4-pyridyl derivatives, demonstrate interesting chemical behaviors, such as cleavage in acidic solutions to yield N-(pyridylmethyl)benzylamines and phenylphosphonic or diphenylphosphinic acid, respectively (Boduszek, 2003).

Synthesis Analysis

Pyridine aminophosphinic acids are synthesized via the reaction of N-(benzyl)-pyridylmethylimines with ethyl phenylphosphinate, in the presence of bromotrimethylsilane. The synthesis process reveals the compound's potential for yielding pyridine aminophosphine oxides upon treatment with diphenylphosphine oxide, showcasing the compound's versatile reactivity and functional group transformations (Boduszek et al., 2006).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as ethyl 4-(4-fluorophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates, has been elucidated using crystallographic methods. These studies reveal that the morpholine and piperidine rings adopt distorted chair configurations, offering insights into the spatial arrangement and potential reactivity of the phosphinic acid derivatives (Shalaby et al., 2014).

Scientific Research Applications

Catalysis Applications

The use of phosphinic acid derivatives in catalysis has been demonstrated, particularly in the context of nickel complexes with new bidentate P,N phosphinitooxazoline and -pyridine ligands. These complexes have shown application for the catalytic oligomerization of ethylene, indicating the importance of phosphinic acid ligands in enhancing catalytic activities. The study by Speiser et al. (2004) detailed the preparation of several phosphinitopyridine ligands and their corresponding nickel(II) complexes, which were evaluated for their effectiveness in the oligomerization of ethylene. This research highlights the potential of such compounds in industrial catalysis, particularly in polymer production (Speiser, Braunstein, Saussine, & Welter, 2004).

Material Science

In material science, derivatives of (4-morpholinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid have been used in the depolymerization of cellulose in water, showcasing their utility in renewable material processing. Levi et al. (2016) demonstrated the use of phenylboronic acid derivatives, with hydrophilic tethers, to hydrolytically dissolve cellulose at nearly neutral pH values. This process effectively depolymerized cellulose into water-soluble oligosaccharides, highlighting the role of such compounds in environmental chemistry and materials processing (Levi, Khenkin, Hailegnaw, & Neumann, 2016).

Pharmaceutical Chemistry

In the pharmaceutical domain, phosphinic acids have shown potential as GABA(B) receptor antagonists. A study by Ong et al. (1998) evaluated the pharmacological properties of morpholin-2-yl-phosphinic acids on GABA(B) receptors. These compounds demonstrated potent antagonist activities, suggesting their potential application in the development of therapeutics for neurological disorders (Ong, Kerr, Bittiger, Waldmeier, Baumann, Cooke, Mickel, & Froestl, 1998).

properties

IUPAC Name

morpholin-4-ylmethyl(2-pyridin-2-ylethyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N2O3P/c15-18(16,11-14-6-8-17-9-7-14)10-4-12-3-1-2-5-13-12/h1-3,5H,4,6-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWVVTCJUTWCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CP(=O)(CCC2=CC=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Morpholin-4-ylmethyl)[2-(pyridin-2-yl)ethyl]phosphinic acid

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